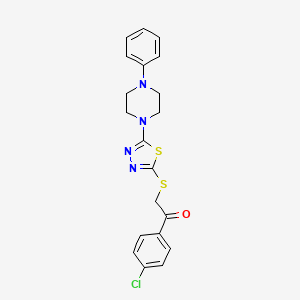

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone

Description

The compound 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone features a 4-chlorophenyl group linked via a thioether bridge to a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-phenylpiperazinyl group. This structure combines aromatic, heterocyclic, and piperazine moieties, which are known to influence pharmacological properties such as receptor binding, solubility, and metabolic stability. The 1,3,4-thiadiazole core is associated with diverse bioactivities, including antimicrobial and antiparasitic effects .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS2/c21-16-8-6-15(7-9-16)18(26)14-27-20-23-22-19(28-20)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKOIQUYOHPHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a halogenated precursor.

Coupling with the Chlorophenyl Group: The final step involves coupling the thiadiazole-piperazine intermediate with a chlorophenyl ethanone derivative, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, often under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole moiety can bind to enzymes or other proteins, potentially inhibiting their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Piperazine-Substituted Thiadiazole Derivatives

Piperazine modifications are critical for enhancing pharmacokinetic properties. Key analogs include:

Key Observations :

Thiadiazole-Thioether Derivatives

The thioether linkage and thiadiazole ring are pivotal for bioactivity. Notable analogs:

Key Observations :

Heterocyclic Hybrid Compounds

Combining thiadiazole with other heterocycles modulates activity:

Key Observations :

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex organic molecule that incorporates both a thiadiazole ring and a piperazine moiety. This unique structural combination suggests potential biological activities, particularly in pharmacology. The following sections will detail its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. The compound of interest exhibits significant activity against various bacteria and fungi. A review of the literature indicates that similar thiadiazole compounds demonstrate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 1 | S. aureus | 8 |

| 2 | C. albicans | 16 |

| 3 | E. coli | 32 |

| 4 | K. pneumoniae | 16 |

The MIC values indicate that lower concentrations of these compounds are effective against the tested microorganisms, highlighting their potential as antimicrobial agents .

Anticancer Activity

Research has shown that compounds containing the thiadiazole structure can exhibit anticancer properties. For instance, derivatives similar to the compound have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Anticancer Activity Assessment

In one study, a series of thiadiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives is another area of interest. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| A | 70 | Higher |

| B | 55 | Comparable |

| C | 40 | Lower |

These findings illustrate that the compound may possess significant antioxidant properties, contributing to its overall biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in disease pathways. For instance, docking simulations against specific kinases have suggested strong binding affinities, indicating potential as enzyme inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or the piperazine moiety can enhance or diminish their biological effects. Research suggests that substituents on the phenyl rings significantly influence antimicrobial and anticancer activities .

Q & A

Basic Synthesis

Q: What are the key steps in synthesizing 1-(4-Chlorophenyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone? A: The synthesis typically involves:

- Alkylation : Reacting a brominated ethanone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a thiol-containing intermediate (e.g., 5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol) under reflux in a polar solvent (e.g., DMSO or acetic acid).

- Purification : Crystallization from methanol/water mixtures or ethanol to isolate the product.

Yield optimization (e.g., ~91% in similar thiadiazole syntheses) requires controlled stoichiometry and reaction time .

Structural Confirmation

Q: How can researchers confirm the structure of the synthesized compound? A: Use a combination of:

- ¹H NMR : Analyze aromatic proton signals (e.g., δ 7.99–8.01 ppm for chlorophenyl groups) and methylene/methyl peaks (e.g., δ 4.75 ppm for CH₂) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] in analogous compounds) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation in C and N content) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized for higher yield and purity? A: Key strategies include:

- Catalytic Systems : Use PEG-400 with Bleaching Earth Clay (pH 12.5) to enhance alkylation efficiency at 70–80°C .

- Solvent Selection : Propan-2-ol or aqueous mixtures improve solubility of intermediates and reduce side reactions .

- Purification : Sequential crystallization (e.g., methanol followed by water/propan-2-ol) removes unreacted starting materials .

Data Contradiction Resolution

Q: How to address discrepancies between spectral data and elemental analysis? A: Follow this workflow:

Repeat Characterization : Ensure sample purity via TLC or HPLC .

Cross-Validate Techniques : Compare NMR integrals with MS-derived molecular weights to identify impurities (e.g., residual solvents) .

Recalibrate Instruments : Address deviations in elemental analysis by verifying calibration standards (e.g., ±0.3% tolerance for sulfur content) .

Biological Activity Evaluation

Q: What methodological considerations are critical for assessing biological potential? A: Design assays with:

- Positive/Negative Controls : Use standard antimicrobial agents (e.g., ampicillin) and solvent-only controls to validate results .

- Dose-Response Curves : Test concentrations from 1–100 μM to determine IC₅₀ values .

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina, focusing on binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions .

Advanced Molecular Modeling

Q: How to design a molecular docking study for this compound? A: Follow these steps:

Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., E. coli dihydrofolate reductase) .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization of the thiadiazole ring .

Docking Parameters : Set a search space of 20 ų around the active site, with 100 runs per ligand to account for flexibility .

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) to assess accuracy .

Stability and Storage

Q: What storage conditions ensure long-term stability? A:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless freshly prepared .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

Salt Formation Strategies

Q: How are inorganic/organic salts of this compound synthesized? A:

- Inorganic Salts : React the free acid with metal hydroxides (e.g., NaOH, KOH) in water, followed by crystallization .

- Organic Salts : Use amines (e.g., morpholine, piperidine) in propan-2-ol, with solvent evaporation to isolate salts .

- Characterization : Confirm salt formation via shifts in IR carbonyl stretches (e.g., 1700 → 1650 cm⁻¹ for carboxylate) .

Handling Spectral Overlaps

Q: How to resolve overlapping peaks in NMR spectra? A:

- 2D NMR : Use HSQC or COSY to assign coupled protons (e.g., distinguish thiadiazole vs. piperazine signals) .

- Deuterated Solvents : Switch from DMSO-d₆ to CDCl₃ if aromatic signals are too broad .

- Temperature Variation : Acquire spectra at 25°C and 40°C to sharpen overlapping multiplet peaks .

Mechanistic Studies

Q: How to investigate the reaction mechanism for thiadiazole formation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.